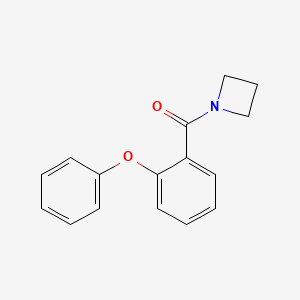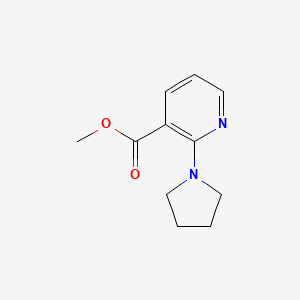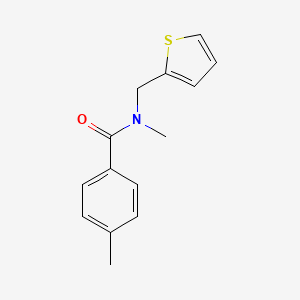![molecular formula C14H15N3O2 B7473253 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one](/img/structure/B7473253.png)
4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a phthalazinone derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one is not fully understood. However, studies have suggested that this compound may exert its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one exhibits various biochemical and physiological effects. This compound has been shown to reduce inflammation and oxidative stress in animal models. It has also been shown to inhibit the growth of cancer cells and bacterial strains. Additionally, 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one has been shown to improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one in lab experiments is its versatility. This compound can be used in various assays to study its effects on inflammation, cancer, bacterial growth, and neurological disorders. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one. One of the main areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Moreover, the potential use of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one as a drug delivery system and its toxicity profile in vivo need to be explored.
Méthodes De Synthèse
The synthesis of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one has been reported in various studies. One of the most commonly used methods for the synthesis of this compound involves the reaction of 2-methylphthalazin-1-one with azetidine-1-carboxylic acid followed by the addition of acetic anhydride. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
The potential applications of 4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one in scientific research are vast. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-[2-(azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-16-14(19)11-6-3-2-5-10(11)12(15-16)9-13(18)17-7-4-8-17/h2-3,5-6H,4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYFITOGQKTLIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylphthalazin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)



![6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7473238.png)


![3-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]propanenitrile](/img/structure/B7473255.png)

![Cyclopropyl-[4-(2,3-dimethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7473264.png)